molecular formula C18H21N3OS B1683005 Tenovin-3 CAS No. 1011301-27-1

Tenovin-3

Cat. No.: B1683005
CAS No.: 1011301-27-1
M. Wt: 327.4 g/mol
InChI Key: NLAXTZPUTNGRDU-UHFFFAOYSA-N
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Description

Tenovin-3 is a small-molecule inhibitor primarily known for its ability to inhibit sirtuins, specifically Sirtuin 1 and Sirtuin 2. Sirtuins are a family of NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenovin-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a thiosemicarbazone intermediate, followed by cyclization to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The purity of the final product is crucial, and purification methods such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tenovin-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Tenovin-3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Tenovin-3: this compound is unique due to its ability to selectively inhibit Sirtuin 1 and Sirtuin 2, leading to specific cellular effects such as apoptosis and ferroptosis. Its potential as a therapeutic agent for non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions sets it apart from other sirtuin inhibitors .

Biological Activity

Tenovin-3 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This compound is known to induce apoptosis and ferroptosis in various cancer cell lines, especially those with specific mutations such as the epidermal growth factor receptor (EGFR) exon 19 deletion, which is prevalent in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.

This compound operates primarily through two mechanisms: apoptosis and ferroptosis .

  • Apoptosis :
    • Apoptosis is a programmed cell death process that is crucial for eliminating damaged or unwanted cells. Research indicates that this compound induces apoptosis in PC9 cells (an NSCLC cell line with EGFR exon 19 deletion) in a dose-dependent manner. This was confirmed through assays such as Annexin V/PI staining, which demonstrated increased cell death with increasing concentrations of this compound (1 μM, 2 μM, and 4 μM) .
    • Western blot analyses revealed that this compound treatment led to the cleavage of key apoptotic markers such as PARP and caspase-3, alongside a decrease in Bcl-2 levels, an anti-apoptotic protein .
  • Ferroptosis :
    • Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has been shown to significantly reduce glutathione levels in PC9 cells, indicating an induction of ferroptosis. The compound also increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential (MMP), both critical indicators of ferroptosis .
    • Further investigations indicated that this compound alters the expression of several ferroptosis-related regulators, including SLC7A11 and GPX4, suggesting a multifaceted approach to inducing cell death in cancer cells .

Case Studies and Data Tables

Several studies have documented the effects of this compound on cancer cell lines:

StudyCell LineConcentrationKey Findings
PC91 μM - 4 μMInduced apoptosis and ferroptosis; decreased Bcl-2; increased PARP cleavage.
PC92 μMSignificant reduction in colony formation; induction of ROS accumulation.
PC9VariableSelective inhibition of proliferation; modulation of VDAC1 and cytochrome c expression.

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for treating NSCLC with EGFR mutations. The ability to selectively target cancer cells while inducing both apoptosis and ferroptosis presents a promising strategy for overcoming drug resistance commonly seen in NSCLC patients . The research indicates that further development and clinical trials could validate this compound's efficacy as part of combination therapies or as a standalone treatment.

Properties

IUPAC Name

N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXTZPUTNGRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647243
Record name N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011301-27-1
Record name N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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